![molecular formula C14H11Cl2NO B14614652 2-[(Benzylimino)methyl]-4,6-dichlorophenol CAS No. 58199-78-3](/img/structure/B14614652.png)
2-[(Benzylimino)methyl]-4,6-dichlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzylimino)methyl]-4,6-dichlorophenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an imine group (–RC=N–) and are typically synthesized by the condensation of primary amines with carbonyl compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylimino)methyl]-4,6-dichlorophenol typically involves the reaction of 4,6-dichlorophenol with benzylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then stabilized to form the final product. The reaction conditions often include the use of glacial acetic acid as a solvent and a reaction temperature of around 60-80°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzylimino)methyl]-4,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 2-[(Benzylamino)methyl]-4,6-dichlorophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Benzylimino)methyl]-4,6-dichlorophenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of 2-[(Benzylimino)methyl]-4,6-dichlorophenol involves its interaction with biological targets through the imine group. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the dichlorophenol moiety can contribute to its antimicrobial properties by disrupting microbial cell membranes and interfering with enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Benzylimino)methyl]-4-chlorophenol
- 2-[(Benzylimino)methyl]-4,6-dibromophenol
- 2-[(Benzylimino)methyl]-4,6-difluorophenol
Uniqueness
2-[(Benzylimino)methyl]-4,6-dichlorophenol is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dichlorinated positions can enhance the compound’s stability and increase its potential as an antimicrobial agent compared to its mono- or dibrominated counterparts .
Propriétés
Numéro CAS |
58199-78-3 |
|---|---|
Formule moléculaire |
C14H11Cl2NO |
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
2-(benzyliminomethyl)-4,6-dichlorophenol |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h1-7,9,18H,8H2 |
Clé InChI |
QNBZAPKOISJIJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


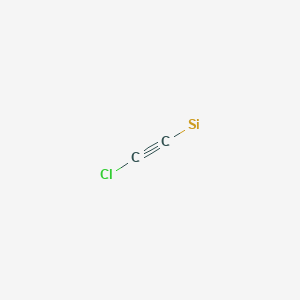
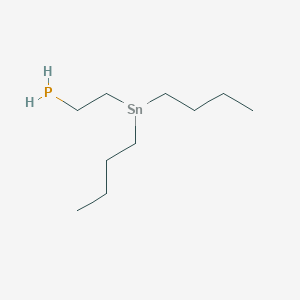
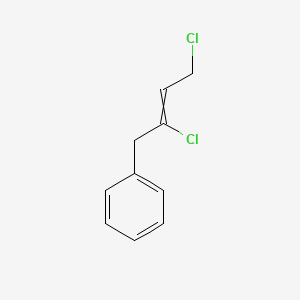
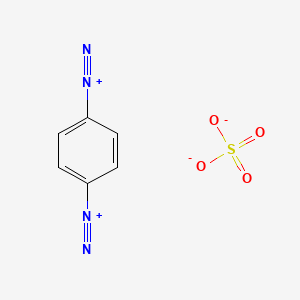

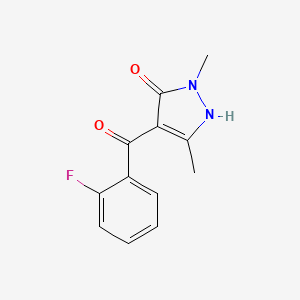
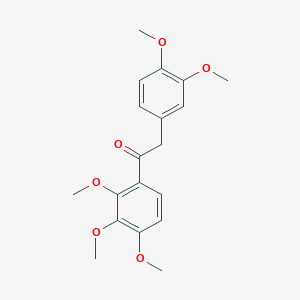
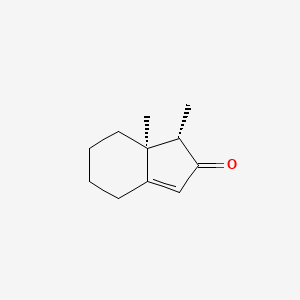

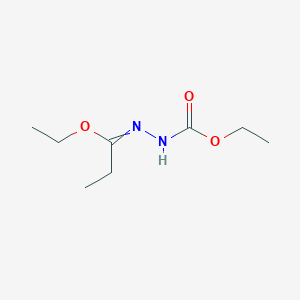
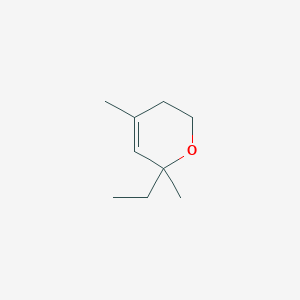
![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)
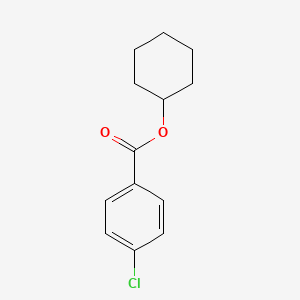
![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
